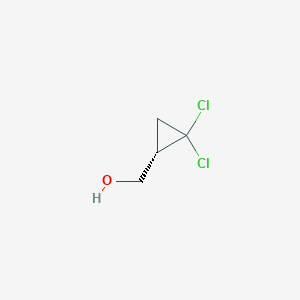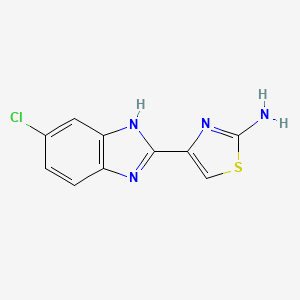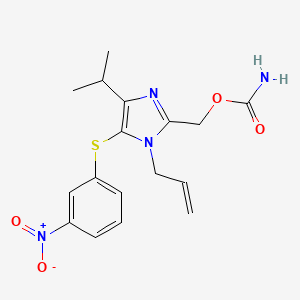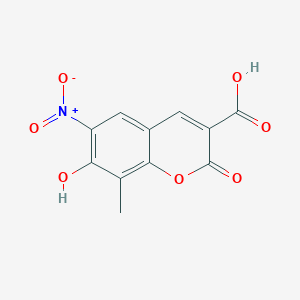
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria
準備方法
The synthesis of 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Knoevenagel condensation of 7-hydroxy-4-methylcoumarin with nitro-substituted benzaldehydes in the presence of a base such as piperidine . The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of green chemistry approaches such as solvent-free reactions or the use of environmentally benign catalysts .
化学反応の分析
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group at position 6 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carboxylic acid group at position 3 can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized coumarin derivatives .
科学的研究の応用
7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: It is used in the study of enzyme inhibition, particularly those enzymes involved in oxidative stress and inflammation.
Medicine: Its derivatives have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the development of fluorescent probes and dyes due to its chromophoric properties.
作用機序
The biological activity of 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and nitro groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. For example, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby exerting antioxidant effects . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar compounds to 7-Hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylic acid include other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent probes and as a precursor in synthetic chemistry.
6-Nitrocoumarin: Exhibits similar nitro substitution and is used in studies of electron transfer and photophysical properties.
8-Methylcoumarin: Shares the methyl substitution and is used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C11H7NO7 |
|---|---|
分子量 |
265.18 g/mol |
IUPAC名 |
7-hydroxy-8-methyl-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO7/c1-4-8(13)7(12(17)18)3-5-2-6(10(14)15)11(16)19-9(4)5/h2-3,13H,1H3,(H,14,15) |
InChIキー |
RPESIEXWDIUDCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1O)[N+](=O)[O-])C=C(C(=O)O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
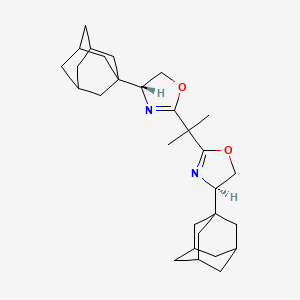
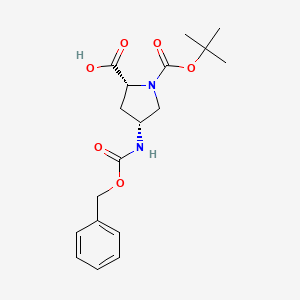

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
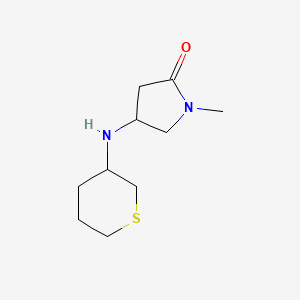

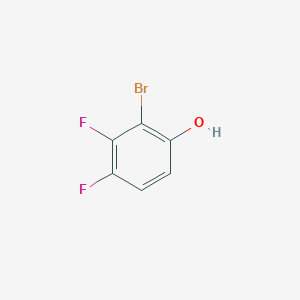
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
